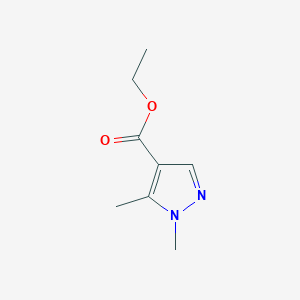
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is derived from Cordyceps bassiana, a species of Cordyceps known for its anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . It targets to block AP-1-mediated luciferase activity, suggesting it has an anti-inflammatory function .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include a molecular weight of 153.13500, a density of 1.381g/cm3, and a boiling point of 329.6ºC at 760mmHg .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and similar compounds have been synthesized for various purposes. A study by Maryasov et al. (2021) involved the synthesis of similar 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids and their methyl esters through the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide (Maryasov et al., 2021).
Biological Evaluation and Applications
- The compound and its derivatives have been explored for their potential biological activities. El-Sehrawi et al. (2015) synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide, which were evaluated as antibacterial and antifungal agents, indicating the potential medical applications of these compounds (El-Sehrawi et al., 2015).
Applications in Material Science
- 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives also find applications in material science. For instance, the synthesis of functionalized 6-oxo-1,6-dihydropyridines, as presented by Kumar et al. (2013), suggests the versatility of these compounds in creating materials with specific properties (Kumar et al., 2013).
Potential in Drug Development
- The compound's structure has been used in the development of novel pharmaceuticals. For example, Mosti et al. (1992) explored the synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters, highlighting the compound's relevance in medicinal chemistry (Mosti et al., 1992).
Safety And Hazards
The safety data sheet for 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). Precautionary statements include avoiding inhalation of dust/vapor and contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMBPQCQDHMSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495831 | |
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
66909-27-1 | |
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















